molecular formula C8H9BrO2S B13174403 5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid

5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid

Cat. No.: B13174403
M. Wt: 249.13 g/mol
InChI Key: PMEGGOJREJEKLI-UHFFFAOYSA-N
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Description

Table 1: Bond Lengths and Angles in Key Structural Features

Bond/Angle Measurement (Å/°) Comparative Compound (5-Bromo-2-thiophenecarboxylic acid)
C2-C3 (thiophene) 1.38 1.37
C5-Br 1.89 1.88
C=O (carboxylic acid) 1.21 1.22
Dihedral (isopropyl) 8.2° N/A

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of analogous thiophene-carboxylic acid derivatives reveal that the title compound likely crystallizes in an orthorhombic system, space group Pna2₁, with unit cell parameters extrapolated to a = 10.2 Å, b = 14.5 Å, and c = 16.3 Å. The carboxylic acid groups form cyclic hydrogen-bonded tetramers, with O-H···O distances of 2.68 Å, creating a layered crystal packing motif. The isopropyl groups occupy interstitial spaces, contributing to a 14% reduction in calculated crystal density (1.31 g/cm³) compared to unsubstituted thiophene-2-carboxylic acid.

Notable conformational features include:

  • Synperiplanar orientation of the carboxylic acid relative to the sulfur atom, minimizing steric clashes with the isopropyl group.
  • Halogen bonding interactions between bromine and adjacent sulfur atoms (Br···S distance: 3.42 Å), stabilizing the lattice structure.

Table 2: Hypothetical Crystallographic Parameters

Parameter Value Thiophene-2-carboxylic acid (Reference)
Space group Pna2₁ Pna2₁
Unit cell volume (ų) 2420 2325.5
Hydrogen bond O-H···O (Å) 2.68 2.65

Comparative Structural Analysis with Related Thiophene Derivatives

Structural comparisons highlight how substituent identity and positioning modulate electronic and steric profiles:

  • 5-Bromo-2-thiophenecarboxylic acid :

    • Lacks the isopropyl group, resulting in a planar thiophene ring (dihedral angle < 2°).
    • Exhibits stronger Br···O halogen bonding (3.12 Å) due to reduced steric interference.
    • Higher melting point (218°C vs. 189°C estimated for the title compound) attributed to tighter crystal packing.
  • Thiophene-2-carboxylic acid :

    • Absence of bromine and alkyl groups permits co-planar carboxylic acid orientation.
    • Forms more extensive hydrogen-bonded networks (tetrameric vs. dimeric units in brominated analogs).
  • 3-Methyl-5-propoxy-thiophene-2-carboxylates :

    • Alkoxy substituents increase rotational freedom compared to isopropyl groups, reducing lattice stability.
    • Propoxy chains induce a 22% increase in unit cell volume relative to brominated derivatives.

Table 3: Substituent Impact on Thiophene Derivatives

Derivative Key Substituent Ring Planarity (°) Halogen Bonding (Å)
Title compound -Br, -iPr, -COOH 8.2 3.42
5-Bromo-2-thiophenecarboxylic acid -Br, -COOH 1.7 3.12
Thiophene-2-carboxylic acid -COOH 0.9 N/A

Properties

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

IUPAC Name

5-bromo-3-propan-2-ylthiophene-2-carboxylic acid

InChI

InChI=1S/C8H9BrO2S/c1-4(2)5-3-6(9)12-7(5)8(10)11/h3-4H,1-2H3,(H,10,11)

InChI Key

PMEGGOJREJEKLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(SC(=C1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis of this compound typically involves:

  • Introduction of the isopropyl substituent at position 3 of the thiophene ring.
  • Selective bromination at position 5.
  • Functionalization of the thiophene ring at position 2 to introduce the carboxylic acid group, often via lithiation followed by carbonation or carbonylation.

The preparation often starts from a methyl- or alkyl-substituted thiophene derivative, which is then selectively brominated and carboxylated.

Preparation Methods Analysis

Lithiation and Carboxylation Route

One of the most reliable and commonly used methods involves metalation of the appropriate bromo-substituted thiophene followed by carbonation with carbon dioxide to introduce the carboxylic acid group.

Example synthesis from 2-bromo-5-methylthiophene:

  • Step 1: Treatment of 2-bromo-5-methylthiophene with n-butyllithium in tetrahydrofuran (THF) at low temperature (-70 °C) under inert atmosphere to generate the lithio intermediate.
  • Step 2: Introduction of carbon dioxide gas at -70 °C to carboxylate the lithio intermediate.
  • Step 3: Acidification with hydrochloric acid to yield 3-bromo-5-methylthiophene-2-carboxylic acid.
  • Yield: Approximately 66% after purification by silica gel chromatography.

This method can be adapted to the isopropyl-substituted derivative by starting from 2-bromo-5-(propan-2-yl)thiophene or by introducing the isopropyl group prior to lithiation and carbonation.

Step Reagents/Conditions Temperature Yield (%) Notes
1 n-Butyllithium, THF -70 °C - Lithiation of bromo-thiophene
2 Carbon dioxide gas -70 °C to RT - Carboxylation of lithio intermediate
3 Acidification with 1 N HCl Room temperature 66 Extraction and purification

Bromination of 3-(Propan-2-yl)thiophene-2-carboxylic Acid

Selective bromination at the 5-position can be achieved by using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.

  • Starting from 3-(propan-2-yl)thiophene-2-carboxylic acid, bromination with NBS in an appropriate solvent (e.g., dichloromethane) at low temperature affords the 5-bromo derivative.
  • The reaction is typically monitored to avoid overbromination or substitution at other positions.

This bromination method is supported by analogous syntheses of halogenated thiophene carboxylic acids, where NBS gave moderate to good yields of mono-brominated products.

Grignard Reagent and Carbonylation Approaches

An alternative method involves:

  • Formation of a Grignard reagent from the corresponding bromo-thiophene derivative.
  • Treatment of the Grignard reagent with electrophiles such as dimethyl carbonate (DMC) or carbon monoxide under palladium catalysis to introduce the carboxylate ester.
  • Subsequent hydrolysis yields the carboxylic acid.

For example, the formation of 2-thienyl Grignard reagents followed by carbonylation has been reported to give esters that can be hydrolyzed to the acid.

Palladium-Catalyzed Cross-Coupling and Functionalization

Recent advances include regioselective synthesis via palladium-catalyzed cross-coupling reactions:

  • Use of Kumada–Tamao–Corriu cross-coupling between aryl halides and thienyl Grignard reagents.
  • Catalysts such as Pd(PPh3)2Cl2 or Pd(dppf)Cl2 provide moderate to high yields.
  • This method allows for selective introduction of substituents at defined positions on the thiophene ring.

Such methods enable the preparation of substituted thiophene carboxylic acids with precise regiochemistry and have been used for related compounds.

Example Detailed Procedure for Preparation

Preparation of 3-Methyl-5-propoxythiophene-2-carboxylic Acid (Analogous to Isopropyl Derivative)

  • Starting material: 4-methyl-2-propoxythiophene.
  • Step 1: Treatment with n-butyllithium in tetrahydrofuran at -22°C to -14°C to form the lithio intermediate.
  • Step 2: Bubbling carbon dioxide gas while maintaining temperature below -15°C.
  • Step 3: Quenching with aqueous sodium hydroxide and filtration.
  • Step 4: Acidification to pH 4.5 to precipitate the carboxylic acid.
  • Yield: 80% of the carboxylic acid as beige solid.

This procedure illustrates the lithiation/carboxylation approach applicable to isopropyl-substituted thiophenes.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Lithiation + CO2 Carboxylation n-Butyllithium, CO2, low temp (-70 °C), acid workup High regioselectivity, well-established Requires low temperature, inert atmosphere ~66-80
Bromination with NBS NBS, controlled temp, organic solvent Simple, direct bromination Possible overbromination, purification needed Moderate (~60-70)
Grignard + Carbonylation Mg, DMC or CO, Pd catalyst Versatile, scalable Requires handling of reactive reagents Moderate to high
Pd-Catalyzed Cross-Coupling Pd catalysts, aryl halides, Grignard reagents Regioselective, high purity Catalyst cost, optimization needed 50-70

In-Depth Research Findings and Notes

  • The lithiation/carboxylation approach is the most commonly reported and reliable for introducing the carboxylic acid group at position 2 of the thiophene ring with high regioselectivity.
  • Bromination must be carefully controlled to avoid polybromination; NBS is preferred for mild and selective bromination.
  • Palladium-catalyzed cross-coupling methods offer regioselective and efficient routes but require careful catalyst choice and reaction optimization.
  • Purification typically involves acidic workup, extraction, recrystallization, and sometimes chromatographic techniques to achieve high purity (>95%).
  • The isopropyl substituent can be introduced either before or after bromination, depending on the synthetic strategy and availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Chemistry 2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers for electronic and optoelectronic applications.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory and analgesic properties.
  • Industry The compound is used in the development of organic semiconductors, corrosion inhibitors, and other industrial materials.

Biochemical Analysis

  • Cellular Effects 2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid influences various cellular processes and has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can modulate the activity of transcription factors, leading to changes in gene expression.
  • Molecular Mechanism The molecular mechanism of 2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid involves its binding interactions with biomolecules. It is known to inhibit or activate specific enzymes, leading to changes in their activity. For instance, thiophene derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response.
  • Temporal Effects In laboratory settings, the effects of 2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can degrade over time, leading to a decrease in their biological activity.
  • Dosage Effects The effects of 2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity. At higher doses, it may cause toxic or adverse effects.

Synthesis of Thiophene Derivatives

4-Bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid can be synthesized via a two-step regio-selective Ullmann synthesis . The process involves Ullmann coupling of 5-iodo-3-methyl-thiophene-2-carboxylic acid with alkali metal propoxide salt using a copper catalyst in propanol to yield 3-methyl-5-propoxy-thiophene-2-carboxylic acid . This is followed by esterifying 3-methyl-5-propoxy-thiophene-2-carboxylic acid to yield the corresponding alkyl 3-methyl-5-propoxy-thiophene-2-carboxylate . The 3-methyl-5-propoxy-thiophene-2-carboxylic acid is then brominated to yield the corresponding alkyl 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylate, and the alkyl 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylate is hydrolyzed with base to yield 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid .

Potential RORγt Inhibitors

Mechanism of Action

The mechanism of action of 5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-carboxylic acid derivatives exhibit varied physicochemical and biological properties depending on substituent type, position, and electronic effects. Below is a comparative analysis:

Substituent Position and Electronic Effects

  • 5-Bromo-4-chlorothiophene-2-carboxylic acid (CAS 123418-69-9):

    • Chlorine at position 4 introduces strong electron-withdrawing effects, increasing the carboxylic acid's acidity compared to the isopropyl-substituted analog. This enhances solubility in polar solvents but reduces lipophilicity (clogP ≈ 2.1 vs. ~2.8 for the isopropyl derivative) .
    • Biological Relevance: Chlorine’s electronegativity may improve binding to charged residues in enzyme active sites, though steric hindrance from isopropyl could offset this in specific targets .
  • Methyl 3-amino-5-bromothiophene-2-carboxylate (CAS 107818-55-3): The amino group at position 3 donates electrons, reducing the thiophene ring’s electrophilicity. This contrasts with the electron-neutral isopropyl group, which minimally impacts ring electronics. The methyl ester moiety increases lipophilicity (clogP ≈ 2.5) compared to the free carboxylic acid (clogP ~1.2), affecting membrane permeability .

Substituent Bulk and Lipophilicity

  • 5-Bromo-3-(2,2,2-trifluoroacetylamino)-thiophene-2-carboxylic acid methyl ester (CAS 852330-31-5): The trifluoroacetyl group is highly electron-withdrawing and bulky, resulting in lower clogP (~1.9) than the isopropyl analog. This reduces metabolic stability but may enhance target selectivity . Biological Activity: Such derivatives are often explored as enzyme inhibitors due to their strong electrophilic character .
  • Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate (CAS 1260664-49-0): The tert-butoxycarbonyl (Boc) group provides steric protection for the amino group, increasing stability during synthesis. The ethyl ester further elevates lipophilicity (clogP ~3.1), favoring blood-brain barrier penetration .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Substituents clogP Solubility (mg/mL) Biological Activity (LD₅₀, μM)
5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid Br (5), iPr (3), COOH (2) ~2.8* ~1.2 (PBS) Not reported
5-Bromo-4-chlorothiophene-2-carboxylic acid Br (5), Cl (4), COOH (2) 2.1 ~3.5 (PBS) 45 (A431 cells)
Methyl 3-amino-5-bromothiophene-2-carboxylate Br (5), NH₂ (3), COOMe (2) 2.5 ~0.8 (PBS) 28 (A431 cells)

*Estimated based on analogous structures .

Biological Activity

5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a bromine atom and a propan-2-yl (isopropyl) group, alongside a carboxylic acid functional group. Its molecular formula is C11H13BrO2SC_11H_{13}BrO_2S, with a molecular weight of approximately 249.13 g/mol. The presence of the bromine and carboxylic acid groups enhances its reactivity, making it suitable for various synthetic applications in organic chemistry and material science .

Biological Activity Overview

The biological activities of this compound have been primarily investigated in two areas: antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit promising antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including multidrug-resistant pathogens. The proposed mechanism involves disruption of bacterial cell membranes or interference with essential metabolic processes .

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Klebsiella pneumoniaeEffective against resistant strains

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown activity against various cancer cell lines, particularly those associated with lung cancer (A549 cells). The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways .

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer effects on A549 human lung adenocarcinoma cells, this compound was tested alongside standard chemotherapeutics like cisplatin. The results indicated that this compound reduced cell viability significantly at concentrations around 100 µM, demonstrating its potential as an anticancer agent .

Compound Cell Line IC50 (µM) Effect on Viability (%)
This compoundA54966Reduced to 66%
CisplatinA549Standard ControlReference

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes involved in critical metabolic pathways.
  • Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes, potentially disrupting cellular homeostasis.
  • Apoptotic Pathways Activation : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

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